Comparative Efficacy Profile in Reducing Pro-Inflammatory Cytokines
While direct, head-to-head potency data (e.g., IC50) for IL-17 modulator 9 is not publicly disclosed, its functional efficacy is characterized in a standardized panel of pro-inflammatory cytokine reduction. This allows for cross-study comparison with a close analog, IL-17 modulator 8. IL-17 modulator 9 is reported to significantly reduce IL-6, IFN-γ, and edema [1]. Similarly, IL-17 modulator 8 also significantly reduces IL-6, IFN-γ, and edema [2]. Both compounds share this functional signature, but IL-17 modulator 9 (C₄₁H₅₀ClN₅O₈, MW 776.32) and IL-17 modulator 8 (C₃₈H₄₃ClF₂N₄O₄, MW 693.2) are chemically distinct, suggesting that this biological outcome may be achieved through different binding kinetics or structural interactions.
| Evidence Dimension | Reduction of pro-inflammatory markers |
|---|---|
| Target Compound Data | Significantly reduces IL-6, IFN-γ, and edema |
| Comparator Or Baseline | IL-17 modulator 8 (compound 286) also significantly reduces IL-6, IFN-γ, and edema |
| Quantified Difference | No quantitative difference available; both exhibit the same qualitative functional profile |
| Conditions | In vivo model of inflammation (specific model not detailed in source material) |
Why This Matters
This functional profile provides a baseline for expected activity, ensuring the selected tool will perturb the intended biological pathways for inflammation research.
- [1] TargetMol. IL-17 modulator 9 (T86711) Product Page. View Source
- [2] Renrendoc. IL-17-modulator-8-DataSheet (MCE). View Source
